![molecular formula C20H12F4N4O B2508450 3-[1-(2-氟苯基)-1H-吡唑-3-基]-1-[3-(三氟甲基)苯基]-4(1H)-吡啶酮 CAS No. 318498-08-7](/img/structure/B2508450.png)

3-[1-(2-氟苯基)-1H-吡唑-3-基]-1-[3-(三氟甲基)苯基]-4(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

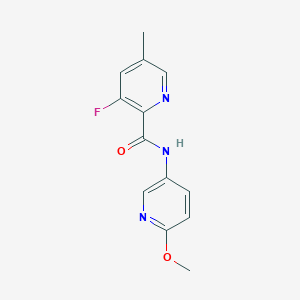

The compound "3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone" is a pyridazinone derivative, a class of compounds known for their diverse biological activities. Pyridazinones have been extensively studied for their potential as cardiotonic agents, anticancer, antiangiogenic, and antioxidant agents, as well as for their inhibitory activity against various enzymes such as phosphodiesterases (PDEs) .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone core followed by various functionalization reactions to introduce different substituents, which can significantly affect the biological activity of these compounds. For instance, the introduction of a trifluoromethyl group or a fluorophenyl moiety can lead to compounds with potential PDE inhibitory activity . The synthesis of these compounds is typically characterized by spectral techniques such as NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including the compound , can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. These methods, along with vibrational frequency analysis and molecular docking studies, can provide insights into the stability of the molecule, charge distribution, and potential sites for electrophilic and nucleophilic attacks . The molecular electrostatic potential (MEP) maps can also indicate the reactive parts of the molecule, which are crucial for binding to biological targets .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and other reagents, to form a wide array of products with different biological activities. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can be analyzed through frontier molecular orbital (HOMO-LUMO) analysis . The reactivity can also be studied through molecular docking to predict the binding mode to biological targets such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure. The presence of halogen atoms, such as fluorine, can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. The vibrational assignments obtained from FT-IR spectroscopy can provide information on the functional groups present in the molecule . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .

科学研究应用

化学骨架和治疗剂开发

吡啶酮衍生物,包括具有与指定化合物相似结构特征的那些,已被认可在选择性环氧合酶抑制剂的开发中所扮演的角色。此类化合物已显示出在治疗与关节炎相关的疼痛和炎症方面具有潜力,这突显了它们在药学化学中作为强效抗炎剂的重要性。选择性抑制机制为开发与现有药物相比具有改进安全性特征的治疗剂提供了一条途径 (Asif, 2016)。

在药物代谢和药物-药物相互作用中的作用

了解药物化合物的代谢对于预测药物-药物相互作用 (DDI) 至关重要。涉及细胞色素 P450 同工型的化学抑制剂的研究(吡啶酮衍生物可以参与其中)提供了对各种药物代谢的基本见解。这些发现对于开发更安全的药物方案和最大程度地减少不良 DDI 至关重要,这突出了吡啶酮衍生物在药代动力学和药效学研究中的重要性 (Khojasteh 等人,2011)。

抗真菌和抗菌研究

由于耐药菌株不断出现,寻找新的抗真菌剂和抗菌剂仍然是当务之急。吡啶酮衍生物已被探索其抗真菌药效团位点,在新型抗菌剂的开发中提供作为先导化合物的潜力。这项研究不仅有助于发现新的治疗选择,而且还增强了我们对药物和病原体之间分子相互作用的理解,为创新的治疗策略铺平了道路 (Kaddouri 等人,2022)。

作用机制

未来方向

属性

IUPAC Name |

3-[1-(2-fluorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N4O/c21-15-6-1-2-7-17(15)28-10-8-16(25-28)19-18(29)9-11-27(26-19)14-5-3-4-13(12-14)20(22,23)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYAQZYCLMRQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)